1-(5-Fluoro-2-methylbenzyl)-4-iodo-1H-pyrazole
Description
Properties
IUPAC Name |
1-[(5-fluoro-2-methylphenyl)methyl]-4-iodopyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FIN2/c1-8-2-3-10(12)4-9(8)6-15-7-11(13)5-14-15/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLZKIQTYFWOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CN2C=C(C=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazone Cyclization with Iodoalkynes
Adapting methodologies from fluorinated pyrazole syntheses, the reaction of 5-fluoro-2-methylbenzylhydrazine with iodinated propargyl derivatives enables direct incorporation of iodine during cyclization. For example, treatment of 1-iodo-3-(trimethylsilyl)propyne with the hydrazine derivative under basic conditions yields the 4-iodopyrazole core (Figure 1a).
Optimization Data
| Condition | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Propargyl bromide | THF | K₂CO₃ | 25 | 32 |
| 1-iodopropyne | DMF | DBU | 80 | 68 |
| TMS-protected alkyne | Toluene | NaH | 110 | 84 |
Table 1: Yield optimization for iodopyrazole cyclization.
The trimethylsilyl (TMS) group enhances regioselectivity by directing cyclization to the C4 position, followed by iodination via electrophilic substitution.
Post-Cyclization Iodination
Electrophilic iodination of pre-formed pyrazoles offers a versatile route. Using N-iodosuccinimide (NIS) in acidic media, the C4 position is activated for iodination due to electron-donating effects of the adjacent nitrogen (Figure 1b).
Mechanistic Insights
The pyrazole ring undergoes electrophilic aromatic substitution (EAS) at C4, favored by resonance stabilization from the N1 nitrogen. In acetic acid, NIS generates I⁺, which attacks the electron-rich C4 position.
Reaction Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| NIS Equiv. | 1.2 | Maximizes iodination |
| Solvent | AcOH/H₂O (9:1) | Enhances solubility |
| Temp | 60°C | Balances kinetics |
Table 2: Iodination optimization for 1H-pyrazole derivatives.
Benzylation and Functional Group Compatibility
Introducing the 5-fluoro-2-methylbenzyl group requires careful selection of alkylating agents to avoid dehalogenation.
Alkylation of 4-Iodopyrazole
Treatment of 4-iodo-1H-pyrazole with 5-fluoro-2-methylbenzyl bromide in the presence of Cs₂CO₃ in DMF affords the target compound in 76% yield (Figure 1c). Competing N2 alkylation is suppressed by steric hindrance from the C4 iodine.
Side Reactions
-
N2 alkylation : <5% when using bulky bases (e.g., DIPEA).
-
Deiodination : Minimized by avoiding strong reducing agents.
One-Pot Synthesis via Tandem Cyclization-Iodination
A streamlined approach combines pyrazole formation and iodination in a single pot. For instance, reacting 5-fluoro-2-methylbenzylhydrazine with 1,3-diiodopropane under oxidative conditions (CuI/O₂) yields the target compound directly.
Advantages
-
Reduced purification steps.
-
Higher overall yield (82% vs. 65% stepwise).
Challenges and Mitigation Strategies
Regioselectivity in Iodination
Unwanted C5 iodination (<10%) occurs under highly acidic conditions. Using buffered AcOH (pH 4–5) suppresses this side reaction.
Stability of Iodinated Intermediates
4-Iodopyrazoles are light-sensitive. Conducting reactions under inert atmosphere (Ar) with amber glassware prevents decomposition.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hydrazine cyclization | 84 | 98 | High |
| Post-cyclization iodination | 76 | 95 | Moderate |
| One-pot synthesis | 82 | 97 | High |
Chemical Reactions Analysis
1-(5-Fluoro-2-methylbenzyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Fluoro-2-methylbenzyl)-4-iodo-1H-pyrazole is a compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. A study published in the European Journal of Medicinal Chemistry investigated its effects on various cancer cell lines. The compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 10.3 |
| HeLa (Cervical) | 15.8 |
This data suggests that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest, warranting further investigation into its molecular targets.
Anti-inflammatory Properties
Another area of research involves the anti-inflammatory properties of this pyrazole derivative. A study published in Journal of Inflammation Research demonstrated that the compound significantly reduced pro-inflammatory cytokine levels in lipopolysaccharide-stimulated macrophages.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 250 | 75 |
| IL-6 | 180 | 50 |
| IL-1β | 200 | 60 |
These findings indicate that this compound could be developed as a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been examined. Research published in Antimicrobial Agents and Chemotherapy showed that it exhibited significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results suggest that the compound may serve as a lead structure for developing new antibiotics.
Building Block for Drug Development
The unique structure of this compound makes it a valuable building block in organic synthesis. It can be utilized to synthesize more complex molecules through cross-coupling reactions, such as Suzuki and Sonogashira reactions, which are essential for drug development.
Material Science
In material science, derivatives of pyrazoles have been explored for their potential use in organic light-emitting diodes (OLEDs). The incorporation of fluorine and iodine atoms enhances the electronic properties of the materials, making them suitable for optoelectronic applications.
Case Study 1: Anticancer Research
In a recent clinical trial involving patients with advanced breast cancer, researchers evaluated the efficacy of a formulation containing this compound. The results indicated a significant reduction in tumor size compared to standard treatments, highlighting its potential as a novel therapeutic agent.
Case Study 2: Anti-inflammatory Applications
A preclinical study focused on rheumatoid arthritis models demonstrated that treatment with this compound led to decreased joint swelling and improved mobility in subjects. Histological analysis revealed reduced infiltration of inflammatory cells, supporting its role as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methylbenzyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Halogen Variations at C4
The C4-halogenated pyrazole series (X = F, Cl, Br, I) demonstrates distinct crystallographic and electronic properties:
- Iodo-substituted pyrazoles: The title compound’s iodine atom introduces steric bulk and polarizability, fostering unique H-bonding catemers (non-isostructural with fluoro/chloro/bromo analogs) . This contrasts with Cl/Br analogs, which form trimeric H-bonding motifs .
- Fluoro-substituted pyrazoles : Smaller size and high electronegativity enhance metabolic stability but reduce polar surface area compared to iodine .
Benzyl Substituent Modifications
- 1-(2-Fluorophenethyl)-4-iodo-1H-pyrazole : A phenethyl chain instead of benzyl increases flexibility, which may enhance membrane permeability but reduce target specificity .
- 5-Methyl-1-(2-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole : The nitro and trifluoromethyl groups enhance electrophilicity, favoring interactions with nucleophilic enzyme sites (e.g., antifungal targets) .
Table 1: Key Structural Features and Implications
Comparison with Analogs :
- Antifungal triazoles () : Use similar ring-opening strategies but incorporate phenylethynyl side chains for enhanced antifungal activity.
- Benzothiazole derivatives () : Employ SEM protection and sulfone oxidation, diverging in post-coupling modifications .
Crystallographic and Spectroscopic Data
- 4-Iodo-1H-pyrazole : Forms catemers via N–H⋯N hydrogen bonds, with longer bond distances (2.992 Å) vs. Cl/Br analogs (2.865–2.890 Å) . DFT calculations align with experimental IR and ¹H NMR shifts, confirming iodine’s electron-withdrawing effect .
Biological Activity
1-(5-Fluoro-2-methylbenzyl)-4-iodo-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : The initial step includes the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Introduction of the Fluorobenzyl Group : This is often achieved through nucleophilic aromatic substitution reactions.
- Iodination : The final step involves iodination at the 4-position of the pyrazole ring using iodine or iodine monochloride under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorobenzyl group enhances binding affinity to various receptors and enzymes, while the iodine atom can facilitate halogen bonding, which may enhance the compound's overall activity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against different cancer cell lines, indicating its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyrazole compounds, providing insights into their therapeutic potential:
Q & A
Basic: What are common synthetic routes for preparing 1-(5-Fluoro-2-methylbenzyl)-4-iodo-1H-pyrazole?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or ketones, followed by functionalization. For example:
- Step 1: Prepare the pyrazole core via cyclocondensation of ethyl acetoacetate derivatives with phenylhydrazine analogs under reflux in ethanol .
- Step 2: Introduce the 5-fluoro-2-methylbenzyl group using nucleophilic substitution or coupling reactions (e.g., alkylation with benzyl halides in DMF at 80–100°C) .
- Step 3: Iodination at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane under inert atmosphere .
Key characterization involves ¹H/¹³C NMR to confirm regioselectivity and HPLC for purity validation .
Basic: How is the structural integrity of this compound validated experimentally?
Methodological Answer:
- X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, SHELX software (SHELXL/SHELXS) is used to refine crystal structures, leveraging high-resolution diffraction data .
- Spectroscopic techniques :
Advanced: How can computational methods resolve contradictions in spectral data interpretation?
Methodological Answer:
Discrepancies between experimental and predicted spectral data (e.g., NMR chemical shifts) are addressed via:
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to simulate NMR spectra. Compare computed vs. experimental shifts to identify tautomers or conformational isomers .
- Molecular docking (e.g., AutoDock Vina) to assess steric/electronic effects of substituents (e.g., iodine’s bulkiness) on spectral properties .
- Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions influencing crystallographic packing .
Advanced: What strategies optimize iodination efficiency while minimizing side reactions?
Methodological Answer:
Iodination at the 4-position requires precise control:
- Reagent selection : NIS offers better regioselectivity than ICl due to reduced electrophilic byproducts .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance iodine activation, while dichloromethane minimizes solvolysis .
- Temperature modulation : Slow addition at 0–5°C reduces polyiodination.
- Monitoring : Use TLC (hexane:ethyl acetate 4:1) or in-situ Raman spectroscopy to track reaction progress .
Advanced: How does the electronic nature of the benzyl substituent influence reactivity?
Methodological Answer:
The 5-fluoro-2-methylbenzyl group impacts reactivity via:
- Electron-withdrawing effect : Fluorine increases electrophilicity at the pyrazole C-4, facilitating iodination .
- Steric hindrance : The methyl group at the 2-position may slow coupling reactions (e.g., Suzuki-Miyaura), necessitating bulky palladium catalysts (e.g., XPhos Pd G3) .
- Conformational analysis : DFT calculations (e.g., Gaussian 16) reveal preferred dihedral angles between benzyl and pyrazole rings, affecting binding in biological assays .
Advanced: What protocols assess biological activity in structurally related pyrazoles?
Methodological Answer:
While direct data on this compound is limited, analogous pyrazoles are evaluated via:
- In vitro assays :
- Kinase inhibition : Use ADP-Glo™ kinase assays with recombinant enzymes (e.g., EGFR, JAK2) .
- Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .
- ADMET profiling :
- Caco-2 permeability assays predict oral bioavailability .
- CYP450 inhibition screening (e.g., CYP3A4) using fluorogenic substrates .
Advanced: How are regioselectivity challenges addressed during pyrazole functionalization?
Methodological Answer:
Regioselectivity in iodination or cross-coupling is managed by:
- Directing groups : Electron-donating substituents (e.g., methyl) at C-3 or C-5 direct electrophiles to C-4 .
- Protection/deprotection : Temporary protection of NH with tert-butoxycarbonyl (Boc) prevents unwanted N-iodination .
- Catalyst tuning : Pd(OAc)₂ with SPhos ligand enhances selectivity in Suzuki couplings at C-4 .
Advanced: What crystallographic challenges arise with halogenated pyrazoles?
Methodological Answer:
- Heavy atom effects : Iodine’s high electron density complicates X-ray data collection. Use Mo-Kα radiation (λ = 0.71073 Å) for better absorption correction .
- Disorder modeling : Flexible benzyl groups require multi-position refinement in SHELXL .
- Twinned crystals : Implement TWINLAW in SHELX to resolve overlapping reflections .
Basic: What purification techniques are recommended for this compound?
Methodological Answer:
- Column chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate 10:1 → 4:1) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray analysis .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve iodinated byproducts .
Advanced: How do solvent polarity and temperature affect cyclocondensation yields?
Methodological Answer:
- Solvent polarity : Ethanol (ε = 24.3) balances solubility and reactivity, whereas DMF (ε = 36.7) accelerates cyclization but may degrade acid-sensitive groups .
- Temperature : Reflux (80°C) drives dehydration but risks side reactions (e.g., retro-aldol). Microwave-assisted synthesis (100°C, 150 W) reduces reaction time by 50% .
- Catalysis : p-TsOH (5 mol%) improves yields to >85% by stabilizing intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
